molecular formula C4H2Br2O2S2 B8636552 5-Bromo-2-thiophenesulfonyl Bromide

5-Bromo-2-thiophenesulfonyl Bromide

Cat. No.: B8636552
M. Wt: 306.0 g/mol
InChI Key: MJGAJVJGJZRVEZ-UHFFFAOYSA-N
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Description

5-Bromo-2-thiophenesulfonyl Bromide is a brominated heteroaromatic sulfonyl bromide with the molecular formula C₄H₂Br₂O₂S₂ (inferred from its sulfonyl chloride analog, C₄H₂BrClO₂S₂, by replacing Cl with Br). This compound is structurally characterized by a thiophene ring substituted with a bromine atom at the 5-position and a sulfonyl bromide group (-SO₂Br) at the 2-position. It is primarily used as a reactive intermediate in organic synthesis, particularly in cross-coupling reactions, fluorination, and sulfonamide formation.

Properties

Molecular Formula

C4H2Br2O2S2

Molecular Weight

306.0 g/mol

IUPAC Name

5-bromothiophene-2-sulfonyl bromide

InChI

InChI=1S/C4H2Br2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H

InChI Key

MJGAJVJGJZRVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)S(=O)(=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Brominated Thiophene Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Source Evidence
5-Bromo-2-thiophenesulfonyl Bromide C₄H₂Br₂O₂S₂ 330.00 (calculated) -SO₂Br, -Br Cross-coupling, fluorination Inferred
5-Bromo-2-thiophenesulfonyl Chloride C₄H₂BrClO₂S₂ 291.50 -SO₂Cl, -Br Sulfonamide synthesis, intermediates
5-Bromo-2-thiophenecarboxaldehyde C₅H₃BrOS 191.05 -CHO, -Br Aldehyde-based coupling reactions
5-Bromo-N,N-diethylthiophene-2-sulfonamide C₈H₁₂BrNO₂S₂ 307.28 -SO₂N(Et)₂, -Br Pharmaceutical intermediates
3-Bromo-N-isopropylbenzenesulfonamide C₉H₁₂BrNO₂S 290.22 -SO₂NH(iPr), -Br Drug discovery, sulfonamide libraries

Key Observations:

Functional Group Influence :

  • The -SO₂Br group in 5-Bromo-2-thiophenesulfonyl Bromide enhances electrophilicity compared to sulfonamides (e.g., 5-Bromo-N,N-diethylthiophene-2-sulfonamide), making it more reactive in nucleophilic substitutions. This contrasts with sulfonyl chlorides (e.g., 5-Bromo-2-thiophenesulfonyl Chloride), which are less stable but similarly reactive .
  • The -Br substituent at the 5-position facilitates Pd-catalyzed cross-coupling reactions, as demonstrated in studies on fluorination of brominated heteroarenes .

Applications :

  • Sulfonyl bromides are preferred over chlorides in certain fluorination reactions due to stronger leaving-group ability. For example, highlights the use of brominated thiazoles and pyrazoles in Pd-catalyzed fluorination, suggesting analogous utility for 5-Bromo-2-thiophenesulfonyl Bromide .
  • Carboxaldehyde derivatives (e.g., 5-Bromo-2-thiophenecarboxaldehyde) are used in condensation reactions, whereas sulfonamides (e.g., 3-Bromo-N-isopropylbenzenesulfonamide) are common in medicinal chemistry .

Stability and Handling :

  • Sulfonyl bromides are generally more hygroscopic and thermally unstable compared to sulfonamides, necessitating anhydrous storage conditions. This contrasts with sulfonamides like those listed in , which are more stable and easier to handle .

Preparation Methods

Methodology

A direct method involves the reaction of 5-bromo-2-thiophenesulfonyl hydrazine with bromine in chloroform. This one-step process leverages diazotization, where hydrazine is converted to a diazonium intermediate, followed by bromination.

Procedure :

  • 5-Bromo-2-thiophenesulfonyl hydrazine (0.025 mol) is suspended in chloroform (100 mL) with crushed ice.

  • Bromine is introduced under controlled conditions, initiating an exothermic reaction.

  • The mixture is stirred until completion, followed by solvent evaporation to isolate the product.

Key Data :

  • Yield : ~76–99% (crude)

  • Purity : Requires recrystallization for pharmaceutical-grade material.

  • Advantages : High atom economy and minimal byproducts.

Halogen Exchange from Sulfonyl Chloride to Bromide

Sulfonyl Chloride as a Precursor

5-Bromo-2-thiophenesulfonyl chloride serves as a precursor, with halogen exchange facilitated by hydrobromic acid (HBr).

Procedure :

  • 5-Bromo-2-thiophenesulfonyl chloride (1 eq) is dissolved in tetrahydrofuran (THF).

  • HBr gas is bubbled through the solution at −78°C.

  • The reaction is quenched with ice, and the product is extracted using dichloromethane.

Key Data :

  • Yield : 68–88.6% (after purification)

  • Reaction Time : 0.2–4 hours

  • Optimization : Excess HBr and low temperatures minimize decomposition.

Direct Bromination Using N-Bromosuccinimide (NBS)

Radical Bromination Approach

NBS is employed for selective bromination under radical-initiated conditions, ideal for substrates sensitive to harsh acids.

Procedure :

  • 5-Bromo-2-thiophenesulfonamide (1 eq) is dissolved in dimethylformamide (DMF).

  • NBS (1.1 eq) is added portion-wise at 0°C.

  • The mixture is warmed to room temperature, stirred for 3 hours, and precipitated with water.

Key Data :

  • Yield : 50–76.5%

  • Selectivity : Reduces polybromination byproducts.

  • Limitations : Requires anhydrous conditions to prevent hydrolysis.

Alternative Methods and Comparative Analysis

Friedel-Crafts Bromination

Using AlCl₃ as a catalyst, bromine is introduced to the thiophene ring. However, this method risks over-bromination and requires precise stoichiometry.

Comparative Table of Methods

Method Starting Material Reagent Yield (%) Purity Reference
Diazotization/Bromination5-Bromo-2-thiophenesulfonyl hydrazineBr₂, CHCl₃76–99Moderate
Halogen ExchangeSulfonyl chlorideHBr, THF68–88.6High
NBS BrominationSulfonamideNBS, DMF50–76.5High
Friedel-CraftsThiophene derivativeBr₂, AlCl₃60–70Low

Challenges and Optimization

  • Purification : Recrystallization using ethanol/water mixtures improves purity.

  • Side Reactions : Over-bromination is mitigated by stoichiometric control and low temperatures .

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., thiophene ring protons at δ 6.8–7.2 ppm). ¹³C NMR confirms bromine and sulfonyl group positions via deshielding effects .
  • X-Ray Diffraction (XRD) : Resolves crystal structure and confirms regiochemistry, particularly for distinguishing positional isomers .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 295.85 for C₅H₃Br₂O₂S₂) .

Methodological Tip : For air-sensitive samples, use Schlenk-line techniques during preparation to prevent decomposition.

How does 5-Bromo-2-thiophenesulfonyl Bromide participate in cross-coupling reactions for complex molecule synthesis?

Advanced Research Question
The compound serves as a versatile electrophile in palladium-catalyzed reactions:

  • Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl thiophene derivatives. Use Pd(PPh₃)₄ and Na₂CO₃ in THF/water (3:1) at 80°C .
  • Heck Reaction : Couples with alkenes to generate styryl-thiophene hybrids. Optimize with Pd(OAc)₂ and CuI as co-catalyst .

Challenge : The sulfonyl bromide group may hydrolyze under basic conditions. Pre-dry solvents and use inert atmospheres (N₂/Ar) to stabilize the reagent .

How should researchers address contradictions in reported sulfonylation conditions for brominated thiophenes?

Data Analysis & Advanced Research Question
Discrepancies in optimal reagents (e.g., BrSO₃H vs. SO₂Br₂) or solvents (DMF vs. DCM) arise from substrate-specific reactivity.

  • Systematic Screening : Design a fractional factorial experiment varying reagents, temperatures, and solvents to identify robust conditions .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict sulfonylation pathways and transition states, guiding empirical validation .

Case Study : reports chlorosulfonic acid for sulfonylation, while uses SO₂Br₂. Computational analysis revealed SO₂Br₂’s superior electrophilicity for electron-deficient thiophenes, aligning with experimental yields .

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